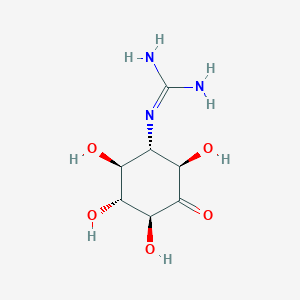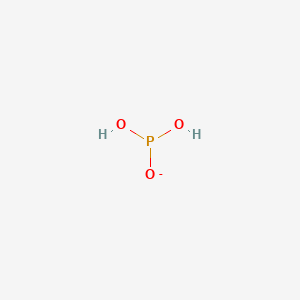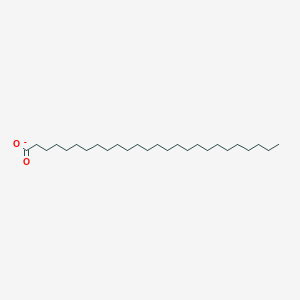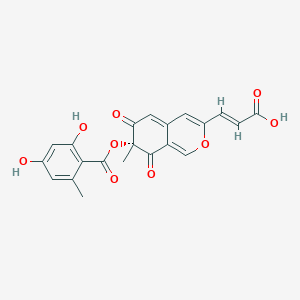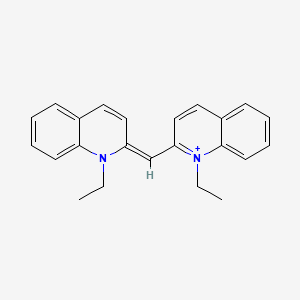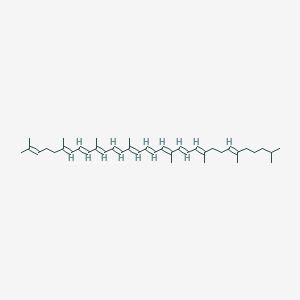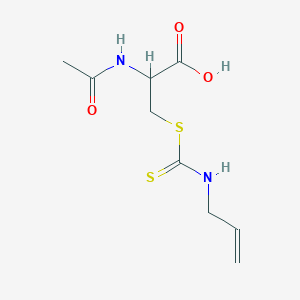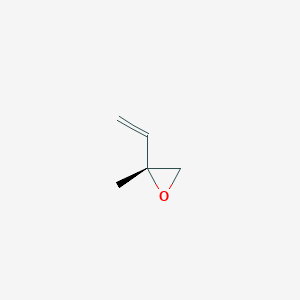![molecular formula C37H54O8 B1232388 (4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 102042-12-6](/img/structure/B1232388.png)
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a macrolide antibiotic with potent antiparasitic activity. It is derived from the actinomycete Streptomyces cyaneogriseus subspecies noncyanogenus. This compound is part of a family of macrocyclic lactones, which also includes LL-F 28249alpha, LL-F 28249beta, and LL-F 28249gamma.
Preparation Methods
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is isolated from the fermentation broth of Streptomyces cyaneogriseus subspecies noncyanogenus. The isolation and purification processes involve several steps, including extraction with organic solvents, chromatographic separation, and crystallization. The synthetic routes for this compound involve the use of specific reagents and conditions to achieve the desired structure. For example, the preparation of 23-oxo derivatives involves selective oxidation of suitably protected 23-hydroxy compounds using oxidizing agents .
Chemical Reactions Analysis
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 23-hydroxy compounds can lead to the formation of 23-oxo derivatives .
Scientific Research Applications
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antiparasitic agent due to its potent activity against parasites. In addition, it has been studied for its potential use in treating various infections and diseases caused by parasites. The compound’s unique structure and properties make it a valuable tool for researchers studying macrolide antibiotics and their mechanisms of action.
Mechanism of Action
The mechanism of action of (4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one involves its interaction with specific molecular targets and pathways in parasites. The compound binds to certain proteins and enzymes, disrupting their normal function and leading to the death of the parasite. The exact molecular targets and pathways involved in this process are still being studied, but it is believed that this compound interferes with the parasite’s ability to synthesize essential molecules and maintain cellular homeostasis.
Comparison with Similar Compounds
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is part of a family of macrolide antibiotics that includes LL-F 28249alpha, LL-F 28249beta, and LL-F 28249gamma. These compounds share similar structures and properties, but each has unique features that contribute to its specific activity and potency. For example, LL-F 28249alpha and LL-F 28249beta have different substituents on their macrocyclic lactone rings, which can affect their binding affinity and activity against parasites. The unique structure of this compound, particularly its 23-hydroxy and 23-oxo derivatives, makes it a valuable compound for studying the structure-activity relationships of macrolide antibiotics .
Properties
IUPAC Name |
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O8/c1-21(2)14-24(5)32-26(7)31(38)19-36(45-32)18-29-17-28(44-36)13-12-23(4)15-22(3)10-9-11-27-20-42-34-33(41-8)25(6)16-30(35(39)43-29)37(27,34)40/h9-12,14,16,21-22,26,28-34,38,40H,13,15,17-20H2,1-8H3/b10-9+,23-12+,24-14+,27-11+/t22-,26-,28+,29-,30?,31-,32+,33+,34+,36?,37+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMTVKZJFSDFNW-ZFUGZJOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](CC3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)C4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)OC)C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102042-12-6 |
Source


|
| Record name | LL-F 28249lambda | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102042126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,6Z,10Z,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1232305.png)

